N,N-Dicyclobutylbenzylamine
Overview
Description
“N,N-Dicyclobutylbenzylamine” is a chemical compound with the molecular formula C15H21N . It has a molecular weight of 215.33 .
Molecular Structure Analysis
The molecular structure of “N,N-Dicyclobutylbenzylamine” consists of a benzylamine core with two cyclobutyl groups attached to the nitrogen atom .Physical And Chemical Properties Analysis
“N,N-Dicyclobutylbenzylamine” has a predicted density of 1.03±0.1 g/cm3 and a predicted boiling point of 309.4±11.0 °C . More detailed physical and chemical properties would require experimental determination .Scientific Research Applications
Synthesis of Derivatives : N,N-Dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives are synthesized using a four-component reaction involving cyclobutanone, dibenzylamine, and other reagents, highlighting the versatility of such compounds in organic synthesis (Shajari, Kazemizadeh, & Ramazani, 2012).
Enzyme Inhibition : N-Propylphthalimide- and 4-vinylbenzyl-substituted benzimidazole salts, synthesized from N-substituted benzimidazolium and aryl halides, show potential in inhibiting acetylcholinesterase and carbonic anhydrase enzymes, indicating potential medicinal applications (Sarı et al., 2018).
Catalytic Amination Reactions : Palladium complexes derived from imidazolidin‐2‐ylidene ligands, including those involving dibenzylamine, are used in N-aryl amination and Buchwald–Hartwig reactions, important for synthesizing arylamines (Karaca et al., 2016).
Prodrug Forms for Amides : Research on N-acyl and N-alkoxycarbonyl derivatives of benzamide and N-methylbenzamide explores their use as prodrugs, showing the chemical stability and enzymatic hydrolysis of these compounds (Kahns & Bundgaard, 1991).
Materials Chemistry Applications : N-Heterocyclic carbenes, including derivatives of N,N-dicyclobutylbenzylamine, find extensive use in materials chemistry for the functionalization of surfaces, polymers, and nanoparticles (Smith et al., 2019).
Metabolism Studies : The metabolism of psychedelic substances like N-Benzylphenethylamines is studied using models such as rats and human liver microsomes, which includes derivatives of N,N-dicyclobutylbenzylamine (Šuláková et al., 2021).
Inactivation of Monoamine Oxidase : Compounds like N-(1-Methyl)cyclopropylbenzylamine, related to N,N-Dicyclobutylbenzylamine, have been shown to inactivate pig liver mitochondrial monoamine oxidase, indicating potential for neurological research (Silverman & Hoffman, 1981).
Safety and Hazards
properties
IUPAC Name |
N-benzyl-N-cyclobutylcyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-2-6-13(7-3-1)12-16(14-8-4-9-14)15-10-5-11-15/h1-3,6-7,14-15H,4-5,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIXJRRKOLDATE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(CC2=CC=CC=C2)C3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440755 | |
Record name | N,N-DICYCLOBUTYLBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dicyclobutylbenzylamine | |
CAS RN |
177721-42-5 | |
Record name | N,N-DICYCLOBUTYLBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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